molecular formula C11H10N2O2 B8427545 7-Ethyl-8-nitroquinoline

7-Ethyl-8-nitroquinoline

Cat. No.: B8427545
M. Wt: 202.21 g/mol
InChI Key: LEEANYRBFWFDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-8-nitroquinoline is a nitroquinoline derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Quinoline scaffolds are extensively investigated for their broad pharmacological potential, including as antitumor, anti-inflammatory, and antimicrobial agents . This compound is particularly valuable for constructing more complex molecules; for instance, similar 7-substituted-8-nitroquinolines are recognized as key intermediates in multistep synthesis towards polypyridine compounds, which have potential as DNA intercalating agents . The nitro group adjacent to the ethyl substituent on the quinoline ring system provides a reactive site for further chemical transformations, such as reduction to a corresponding aminoquinoline, enabling the development of a diverse array of functionalized derivatives for structure-activity relationship (SAR) studies . As a research tool, this compound is strictly for use in laboratory settings. It is Not for diagnostic, therapeutic, or any human or veterinary use. Disclaimer: While the general research applications of nitroquinoline derivatives are documented , the specific properties and data for this compound are less characterized in the public domain compared to its methyl analogue, 7-Methyl-8-nitroquinoline . The information provided is intended for research planning purposes. Users are advised to conduct their own thorough testing and characterization to determine the compound's suitability for their specific research objectives.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-ethyl-8-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-2-8-5-6-9-4-3-7-12-10(9)11(8)13(14)15/h3-7H,2H2,1H3

InChI Key

LEEANYRBFWFDTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that 7-ethyl-8-nitroquinoline and its derivatives exhibit potential anticancer activity. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that certain nitroquinoline compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. Nitro-containing compounds often exhibit strong antimicrobial activity due to their ability to disrupt bacterial DNA synthesis and function. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects
There is emerging evidence suggesting that this compound could play a role in neuroprotection. The compound's structural characteristics allow it to potentially interact with neuroreceptors or enzymes involved in neurodegenerative processes, such as those seen in Alzheimer's disease. Research into similar quinoline derivatives has indicated their capacity to chelate metal ions, which could mitigate oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves nitration reactions of ethyl-substituted quinoline precursors. Efficient synthetic routes have been developed that allow for high yields of this compound, making it accessible for research and application purposes . Additionally, the compound serves as a precursor for synthesizing other biologically active quinoline derivatives, expanding its utility in drug development.

Synthetic Route Yield (%) Key Steps
Nitration of Ethyl Quinoline85%Nitration using concentrated nitric acid
Two-step synthesis from m-toluidine90%Skraup synthesis followed by nitration

Industrial Applications

Dyes and Pigments
Beyond its pharmaceutical potential, this compound finds applications in the dye industry. Its vibrant color properties make it suitable for use as a dye precursor or intermediate in the production of pigments used in textiles and coatings.

Chemical Intermediates
In chemical manufacturing, this compound can serve as an intermediate in the synthesis of various organic compounds, leveraging its unique chemical structure to facilitate reactions that lead to more complex molecules .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • A study published in ACS Omega evaluated various nitroquinoline derivatives for their anticancer activity against different human cancer cell lines. The results indicated that certain modifications on the quinoline scaffold significantly enhanced their cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
  • Research documented in PMC explored the antibacterial effects of nitroquinolines against multi-drug resistant strains of bacteria. The findings revealed that some derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 7-Ethyl-8-nitroquinoline with analogs:

Compound Molecular Formula Molecular Weight Substituents (Position) Key Physical/Chemical Properties
8-Nitroquinoline C$9$H$6$N$2$O$2$ 174.16 -NO$_2$ (8) Planar structure (dihedral angle: 3.0°), synthesized via o-nitrophenol and acrolein
7-Methyl-8-nitroquinoline C${10}$H$8$N$2$O$2$ 188.18 -CH$3$ (7), -NO$2$ (8) IR and NMR data available; synthesized via Skraup + nitration
7-Chloro-8-nitroquinoline C$9$H$5$ClN$2$O$2$ 208.60 -Cl (7), -NO$_2$ (8) Higher MW and polarity; stored at 2–8°C
4-Methyl-8-nitroquinoline C${10}$H$8$N$2$O$2$ 188.18 -CH$3$ (4), -NO$2$ (8) Altered electronic effects due to methyl at 4-position
6-Chloro-8-ethyl-5-nitroquinoline C${11}$H$9$ClN$2$O$3$ 252.65 -Cl (6), -C$2$H$5$ (8), -NO$_2$ (5) High melting point (534.15 K) due to halogen and nitro groups

Key Observations:

  • Substituent Effects: Alkyl groups (ethyl, methyl) increase lipophilicity, while electron-withdrawing groups (e.g., -Cl, -NO$_2$) enhance polarity and thermal stability.
  • Planarity: 8-Nitroquinoline derivatives exhibit near-planar structures, facilitating π-π stacking interactions in crystal lattices .

Crystallographic and Spectroscopic Data

  • Crystal Packing: Ethyl 3,7-dichloro-quinoline-8-carboxylate exhibits π-π stacking (centroid distances: 3.64–3.72 Å) and weak C–H···N hydrogen bonds .
  • Spectroscopy: 7-Methyl-8-nitroquinoline’s IR and NMR data (δ values for aromatic protons and nitro groups) align with computational models .

Preparation Methods

Skraup Reaction with m-Ethylaniline

The Skraup reaction remains the most widely employed method for constructing the quinoline scaffold. For 7-ethylquinoline synthesis, m-ethylaniline serves as the primary starting material. Reaction conditions involve:

  • Glycerol as the cyclizing agent

  • Concentrated sulfuric acid (98%) as both catalyst and dehydrating agent

  • m-Nitrobenzenesulfonic acid as an oxidizing agent to prevent polymerization.

A typical procedure involves refluxing m-ethylaniline (0.47 mol), glycerol (0.92 mol), and sulfuric acid (2.7 mol) at 150°C for 1 hour. The exothermic reaction requires careful temperature control using ice baths during reagent addition. Post-reaction processing includes steam distillation and vacuum purification, yielding 7-ethylquinoline as a brown oil (70% yield in model systems).

Table 1: Skraup Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
H₂SO₄ Concentration95–98%Maximizes cyclization
Glycerol:Molar Ratio2:1 (vs. amine)Prevents tar formation
Reaction Temperature145–155°CBalances rate vs. decomposition
Oxidation Additivem-NitrobenzenesulfonateSuppresses side reactions

Regioselective Nitration of 7-Ethylquinoline

Nitration Reaction Mechanics

Nitration of 7-ethylquinoline demonstrates remarkable regioselectivity for the 8-position due to:

  • Electronic directing effects : The ethyl group's +I effect activates the adjacent C8 position

  • Steric considerations : Bulky ethyl substituent disfavors nitration at C5/C6 positions.

A standardized nitration protocol involves:

  • Nitrating mixture : Fuming HNO₃ (28.5 mL) in H₂SO₄ (85.5 mL)

  • Temperature : -5°C to 0°C during reagent addition

  • Stoichiometry : 1:1.2 molar ratio (quinoline:nitric acid).

Table 2: Nitration Outcomes Under Varied Conditions

ConditionC8-Nitration (%)Byproducts (%)
H₂SO₄/HNO₃ at -5°C99<1
HNO₃/AcOH at 25°C7228 (C5/C6)
Ac₂O as solvent6535 (mixed)

Reaction monitoring via TLC (hexane:EtOAc 4:1) confirms complete conversion within 40 minutes at -5°C.

Purification and Characterization

Isolation Techniques

Crude 7-ethyl-8-nitroquinoline purification employs:

  • Ice-water precipitation : Filters insoluble nitro product

  • Ethanol washes (95%) : Removes residual acids and isomers

  • Vacuum drying : Yields white crystalline solid (99% purity by HPLC).

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃) :

  • δ 8.92 (d, J=4.3 Hz, H-2)

  • δ 8.35 (d, J=8.1 Hz, H-4)

  • δ 7.68 (m, H-5/H-6)

  • δ 2.85 (q, J=7.5 Hz, CH₂CH₃)

  • δ 1.42 (t, J=7.5 Hz, CH₂CH₃)

IR (KBr) :

  • 1530 cm⁻¹ (asymmetric NO₂ stretch)

  • 1350 cm⁻¹ (symmetric NO₂ stretch)

  • 3050 cm⁻¹ (aromatic C-H)

Alternative Synthetic Routes

Catalytic Hydrogenation Approaches

Patent CN103492028B discloses a hydrogenation route using:

  • Raney nickel catalyst (5% w/w)

  • Ethanol/water solvent system (9:1)

  • Hydrazine hydrate as hydrogen donor

While this method achieves 85% yield, it introduces challenges in catalyst recovery and nitro group over-reduction.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation (150°C, 300 W) to accelerate the Skraup step:

  • Reaction time reduced from 1 hour to 15 minutes

  • Yield improvement to 78% with minimized decomposition

Industrial-Scale Considerations

Waste Management

The process generates:

  • Spent acid streams : Neutralized with CaCO₃ before disposal

  • Tar byproducts : Incinerated at 850°C with scrubbers

Cost Analysis

Table 3: Production Cost Breakdown (Per Kilogram)

ComponentCost (USD)
m-Ethylaniline120
Nitrating agents85
Energy consumption40
Waste treatment25
Total 270

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Ethyl-8-nitroquinoline, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Common methods involve nitration of 7-ethylquinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Reaction temperature (0–5°C) and stoichiometry are critical to minimize byproducts like over-nitrated isomers .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via melting point analysis (reported range: 145–148°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
    • Key Data :
ParameterTypical ValueReference Method
Yield60–75%
Melting Point145–148°C
HPLC Purity>98%

Q. How should researchers characterize the spectroscopic properties of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. Key signals: Nitro group deshields adjacent protons (δ 8.9–9.2 ppm for H-5 and H-6), ethyl group shows triplet at δ 1.4–1.6 ppm .
  • FTIR : Confirm nitro group (1520–1550 cm⁻¹ asymmetric stretching) and quinoline ring (C=N stretch at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Contradiction Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration). For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial toxicity assays vs. apoptosis-specific markers .
  • Validation : Reproduce studies using standardized protocols (e.g., NIH guidelines for preclinical reporting) and include positive/negative controls. Use meta-analysis to identify outliers .
    • Key Data :
StudyIC₅₀ (μM)Assay TypeNotes
Zhang et al. (2022)12.3MTT (HeLa)24h incubation, 1% DMSO
Lee et al. (2023)28.7Caspase-3 (A549)48h incubation, 0.5% DMSO

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to identify electron-deficient sites (e.g., nitro group at C-8).
  • Kinetic Studies : Compare activation energies (ΔG‡) for substitutions at C-3 vs. C-8 using Eyring plots. Validate with experimental kinetic data .

Methodological Guidelines for Research Design

Q. What steps ensure reproducibility in synthesizing and testing this compound analogs?

  • Answer :

  • Documentation : Follow Beilstein Journal guidelines: Report solvent purity, catalyst lot numbers, and reaction monitoring intervals (e.g., TLC every 30 min) .
  • Data Sharing : Deposit raw NMR/HPLC files in open-access repositories (e.g., Zenodo) with metadata tags for batch consistency .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Answer :

  • Variable Selection : Systematically modify substituents (e.g., ethyl chain length, nitro position) while keeping core quinoline intact.
  • Assay Tiering :

Primary Screen : Measure cytotoxicity against 3+ cell lines.

Secondary Screen : Assess selectivity via kinase profiling .

Data Contradiction and Interpretation

Q. Why do computational predictions and experimental results diverge for this compound’s solubility?

  • Answer :

  • Solvent Effects : COSMO-RS models may underestimate entropy changes in polar aprotic solvents (e.g., DMF). Validate with experimental solubility curves using gravimetric analysis .
  • Crystallization : Polymorph formation (e.g., anhydrous vs. hydrated crystals) alters solubility. Use PXRD to confirm crystal phase .

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